molecular formula C8H12ClN3O2S B13231708 5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13231708
M. Wt: 249.72 g/mol
InChI Key: XYEYULLPHIPAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a cyclopropylethyl group, a methyl group, and a sulfonyl chloride group attached to a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropylethyl-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different triazole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The triazole ring can also interact with biological receptors, modulating their function. These interactions can disrupt essential biological processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

    5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.

    5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonothioate: Similar structure but with a sulfonothioate group instead of a sulfonyl chloride group.

Uniqueness

The presence of the sulfonyl chloride group in 5-(1-Cyclopropylethyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity, combined with the stability of the triazole ring, makes this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C8H12ClN3O2S

Molecular Weight

249.72 g/mol

IUPAC Name

5-(1-cyclopropylethyl)-4-methyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C8H12ClN3O2S/c1-5(6-3-4-6)7-10-11-8(12(7)2)15(9,13)14/h5-6H,3-4H2,1-2H3

InChI Key

XYEYULLPHIPAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=NN=C(N2C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.